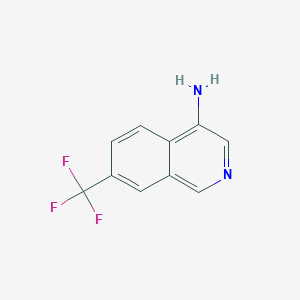
7-(Trifluoromethyl)isoquinolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Trifluoromethyl)isoquinolin-4-amine is a heterocyclic compound with the molecular formula C10H7F3N2. This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals and materials science .
准备方法
Synthetic Routes and Reaction Conditions: One common method is the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst and water . Another approach involves the use of palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, followed by copper-catalyzed cyclization .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using metal catalysts to ensure high yields and purity. The use of non-toxic organic compounds as catalysts is also being explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions: 7-(Trifluoromethyl)isoquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are typical, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products:
Oxidation: Formation of isoquinoline N-oxide derivatives.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Formation of halogenated or nitrated isoquinoline derivatives.
科学研究应用
7-(Trifluoromethyl)isoquinolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-malarial properties.
作用机制
The mechanism of action of 7-(Trifluoromethyl)isoquinolin-4-amine involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, often leading to increased potency and selectivity. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
相似化合物的比较
- 4-(Trifluoromethyl)isoquinoline
- 4-(Difluoromethyl)isoquinoline
- 7-Fluoroisoquinoline
Comparison: 7-(Trifluoromethyl)isoquinolin-4-amine is unique due to the position of the trifluoromethyl group on the isoquinoline ring, which can significantly influence its chemical and biological properties. Compared to its analogs, this compound often exhibits higher biological activity and better pharmacokinetic properties, making it a valuable compound in drug development and other applications .
生物活性
7-(Trifluoromethyl)isoquinolin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its chemical reactivity and biological properties. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Research indicates that it may act through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in cancer cell proliferation.
- Microtubule Disruption : Similar to other known microtubule-targeting agents, it may interfere with microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Antitumor Activity
Recent studies have demonstrated that this compound derivatives exhibit significant antitumor activity. For instance, a series of derivatives were tested against various cancer cell lines, yielding promising results:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5e | HeLa | 0.01 | Microtubule inhibitor |
| 5f | K562 | 0.08 | Microtubule inhibitor |
| 5o | PC3 | 0.49 | Microtubule inhibitor |
The compound 5e was particularly noted for its ability to disrupt tubulin networks and induce apoptosis in HeLa cells .
Pharmacological Studies
In pharmacokinetic studies, compounds related to this compound were shown to rapidly enter the bloodstream and reach brain tissue, suggesting potential for central nervous system applications .
Case Studies
- Anticancer Efficacy : A study conducted on the effects of this compound on HeLa cells revealed that treatment led to G2/M phase arrest and significant apoptosis induction. The study utilized immunofluorescence staining to visualize tubulin disruption, confirming the compound's role as a microtubule inhibitor .
- Comparative Analysis with Other Compounds : In comparative studies with known antitumor agents like combretastatin A-4, derivatives of this compound exhibited superior potency against certain cancer cell lines, highlighting their therapeutic potential .
属性
IUPAC Name |
7-(trifluoromethyl)isoquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)7-1-2-8-6(3-7)4-15-5-9(8)14/h1-5H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZCYECVKDVVTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C=C1C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














